molecular formula C16H21FN2O B5821002 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine

1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5821002
M. Wt: 276.35 g/mol
InChI Key: OUVHMDSPVQQBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine, also known as CPP or Fluoropiperazine, is a chemical compound used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A receptor subtype. It has also been found to have affinity for the dopamine D2 receptor. These interactions with neurotransmitter receptors may be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have vasodilatory effects, which may contribute to its potential therapeutic applications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The synthesis method of 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine is relatively simple and can be carried out in a laboratory setting. Additionally, 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have various potential therapeutic applications, making it a valuable compound for scientific research. However, there are limitations to its use in lab experiments. 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine. Further studies on its mechanism of action may provide insight into its potential therapeutic applications. Additionally, studies on its effects on other neurotransmitter systems may uncover new potential therapeutic targets. Furthermore, studies on its pharmacokinetics and pharmacodynamics may provide valuable information for the development of new drugs based on 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine.

Synthesis Methods

The synthesis of 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine involves the reaction of 4-fluorophenylpiperazine with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. It has been found to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has also been studied for its effects on the cardiovascular system, where it has been found to have vasodilatory effects. Additionally, 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been studied for its potential anticancer properties.

properties

IUPAC Name

cyclopentyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(20)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHMDSPVQQBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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